molecular formula C10H19NO5 B3010519 (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid CAS No. 2166088-18-0

(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid

Cat. No. B3010519
CAS RN: 2166088-18-0
M. Wt: 233.264
InChI Key: YZMMETUEZIENTO-SSDOTTSWSA-N
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Description

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is a derivative of β-amino acids, which are important building blocks in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group suggests that it is protected and can be used in peptide synthesis. The methoxy group and the butanoic acid moiety indicate potential for creating diverse molecular structures with varying properties.

Synthesis Analysis

The synthesis of related β-amino acid derivatives has been demonstrated in the literature. For instance, the synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid was achieved using intermediates derived from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, with key steps including acylation, annulation, and decarboxylation processes . Another related compound, (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, was synthesized from D-mannitol in eight steps, featuring high stereoselectivity and a novel Overman rearrangement as a key step . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of β-amino acid derivatives is characterized by the presence of an amino group adjacent to the carboxylic acid moiety. The stereochemistry, as indicated by the (R) configuration, is crucial for the biological activity of these compounds. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, which can be removed under acidic conditions once the amino acid is incorporated into the desired peptide sequence.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of β-amino acid derivatives typically include protection/deprotection steps, carbon-carbon bond formations, and stereochemical control mechanisms. The Overman rearrangement mentioned in the synthesis of a related compound is an example of a reaction that can be used to introduce new functional groups while maintaining stereochemical integrity. Other reactions such as acylation, annulation, and decarboxylation are also relevant for constructing the core structure of β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The Boc group increases steric bulk and provides protection for the amino group, which affects solubility and reactivity. The methoxy group may influence the compound's polarity and its ability to participate in hydrogen bonding. The carboxylic acid group contributes to the acidity of the molecule and its ability to form salts and esters. The overall properties of this compound would be important for its solubility, stability, and reactivity in various solvents and under different reaction conditions.

Scientific Research Applications

Renin Inhibition

  • A study by Thaisrivongs et al. (1987) described the synthesis of a compound closely related to (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid. This compound was used as an intermediate for renin inhibitory peptides, indicating potential applications in inhibiting human plasma renin, an enzyme involved in blood pressure regulation (Thaisrivongs et al., 1987).

Peptide Synthesis

  • Research by Litera et al. (1998) involved the preparation of diastereoisomers related to this compound. These compounds, acting as hydroxyethylene isosteres, were used in the synthesis of peptide inhibitors, which are crucial in the study of aspartic proteinases (Litera et al., 1998).

Enantioselective Synthesis

  • In a study by Pajouhesh et al. (2000), enantiomerically pure derivatives of this compound were synthesized. These compounds were used to produce neuroexcitants, highlighting the role of such derivatives in synthesizing neurologically active compounds (Pajouhesh et al., 2000).

Solid-Phase Peptide Synthesis

  • Gaehde and Matsueda (2009) synthesized a compound closely related to this compound for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This application is significant in the synthesis of peptides, an essential area in pharmaceutical research (Gaehde & Matsueda, 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (t-Boc or simply Boc) group is commonly used to protect an amino group, allowing for transformations of other functional groups .

Mode of Action

The compound interacts with its targets through a nucleophilic addition-elimination reaction . The precursor, Di-tert-butyl decarbonate, is a great electrophile for a nucleophilic addition of the amine . This forms a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The compound allows for the transformation of other functional groups without affecting the amino group .

Pharmacokinetics

The boc group is typically very easy to remove, which can be achieved with a strong acid such as trifluoracetic acid (tfa) . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the protection of the amino group during organic synthesis . This allows for the transformation of other functional groups without affecting the amino group . After the transformations are complete, the Boc group can be removed, revealing the original amino group .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

properties

IUPAC Name

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMMETUEZIENTO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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